molecular formula C15H15ClN2O2S B2687331 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate CAS No. 1396627-56-7

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate

Cat. No.: B2687331
CAS No.: 1396627-56-7
M. Wt: 322.81
InChI Key: HMFJFQIENFNFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a benzo[d]thiazole ring system substituted with a chloro group at the 4-position, an azetidine ring, and a cyclobutanecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The azetidine ring is then introduced through a nucleophilic substitution reaction, followed by esterification to attach the cyclobutanecarboxylate group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be performed using lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution reactions often involve nucleophiles like alkyl halides or amines, with conditions varying based on the specific reagents used.

Major Products Formed:

Scientific Research Applications

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate has several applications in scientific research:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme assays.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, especially for conditions related to inflammation or oxidative stress.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific biochemical processes or modulation of signaling pathways.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol

  • N-(benzo[d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides

  • N-(benzo[d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides

Uniqueness: 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate stands out due to its specific structural features, such as the cyclobutanecarboxylate group, which may confer unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclobutanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-11-5-2-6-12-13(11)17-15(21-12)18-7-10(8-18)20-14(19)9-3-1-4-9/h2,5-6,9-10H,1,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFJFQIENFNFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.